molecular formula C13H12N2O4 B2492702 (5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester CAS No. 1050267-65-6

(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester

Cat. No.: B2492702
CAS No.: 1050267-65-6
M. Wt: 260.249
InChI Key: CHXCOXGAAHOYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester typically involves the nitration of isoquinoline derivatives followed by esterification. One common method involves the nitration of isoquinoline using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting nitro-isoquinoline is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

(5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Nitro-isoquinolin-6-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(5-nitroisoquinolin-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-12(16)7-9-3-4-10-8-14-6-5-11(10)13(9)15(17)18/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXCOXGAAHOYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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